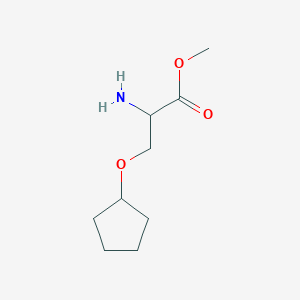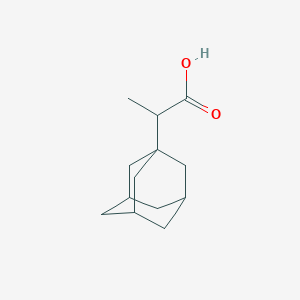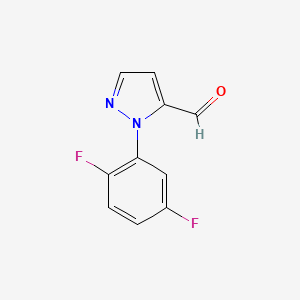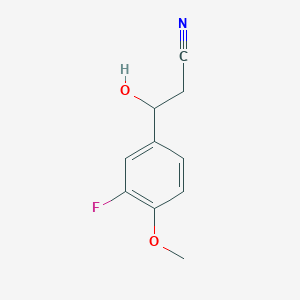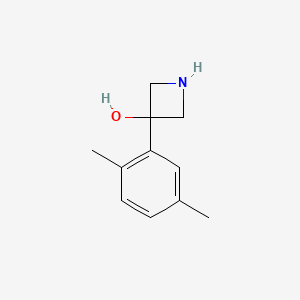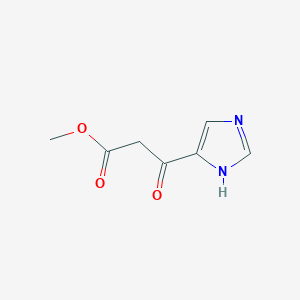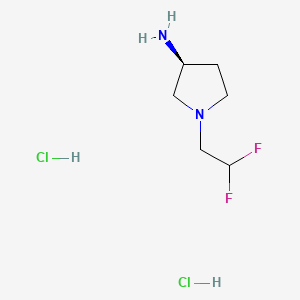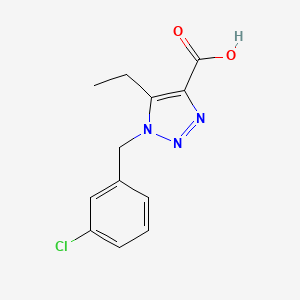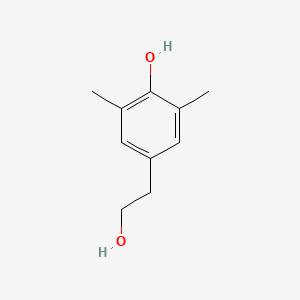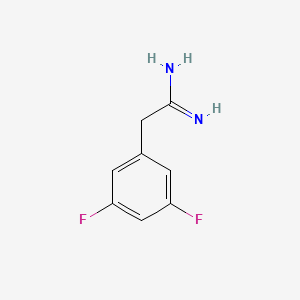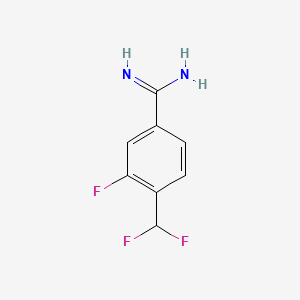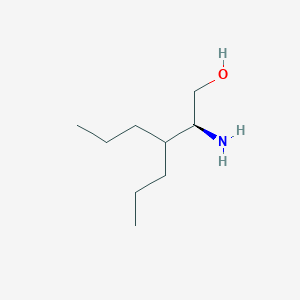
(S)-2-Amino-3-propylhexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-propylhexan-1-ol is a chiral amino alcohol with a unique structure that makes it an interesting subject for various scientific studies. This compound is characterized by its amino group attached to the second carbon and a propyl group attached to the third carbon of a hexane chain. Its chiral nature means it has two enantiomers, but the (S)-enantiomer is often the focus due to its specific biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-propylhexan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable hexane derivative.
Introduction of Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Chirality Induction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the formation of the (S)-enantiomer.
Industrial Production Methods: Industrial production may involve more scalable methods such as:
Enzymatic Resolution: Using enzymes to selectively react with one enantiomer, leaving the desired (S)-enantiomer.
Asymmetric Synthesis: Employing chiral catalysts in large-scale reactors to produce the (S)-enantiomer with high enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-Amino-3-propylhexan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-propylhexan-1-ol has diverse applications in various fields:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-propylhexan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways by acting as a substrate or inhibitor, affecting the overall metabolic processes.
Vergleich Mit ähnlichen Verbindungen
®-2-Amino-3-propylhexan-1-ol: The enantiomer of the (S)-form, with different biological activities.
2-Amino-3-methylhexan-1-ol: A similar compound with a methyl group instead of a propyl group.
2-Amino-3-ethylhexan-1-ol: Another similar compound with an ethyl group.
Uniqueness: (S)-2-Amino-3-propylhexan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications
Eigenschaften
Molekularformel |
C9H21NO |
|---|---|
Molekulargewicht |
159.27 g/mol |
IUPAC-Name |
(2S)-2-amino-3-propylhexan-1-ol |
InChI |
InChI=1S/C9H21NO/c1-3-5-8(6-4-2)9(10)7-11/h8-9,11H,3-7,10H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
OLXLHWMIQJDKFX-SECBINFHSA-N |
Isomerische SMILES |
CCCC(CCC)[C@@H](CO)N |
Kanonische SMILES |
CCCC(CCC)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B13621922.png)

![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine](/img/structure/B13621929.png)
